(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride
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Overview
Description
(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and (S)-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-phenylpropan-1-ol: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol: Contains a single fluorine atom, leading to variations in reactivity and binding affinity.
(3S)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol: Substitution of fluorine with chlorine alters the compound’s electronic properties and interactions.
Uniqueness
(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The difluorophenyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMZSORDAHUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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